(R)-Diphenylprolinol tert-butyldimethylsilyl ether

Catalog No.
S973633
CAS No.
1236033-34-3
M.F
C23H33NOSi
M. Wt
367.608
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Diphenylprolinol tert-butyldimethylsilyl ether

CAS Number

1236033-34-3

Product Name

(R)-Diphenylprolinol tert-butyldimethylsilyl ether

IUPAC Name

tert-butyl-[diphenyl-[(2R)-pyrrolidin-2-yl]methoxy]-dimethylsilane

Molecular Formula

C23H33NOSi

Molecular Weight

367.608

InChI

InChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3/t21-/m1/s1

InChI Key

YJFSFDYMOMREQP-OAQYLSRUSA-N

SMILES

CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

(R)-Diphenylprolinol tert-butyldimethylsilyl ether (CAS: 1236033-34-3) is a highly sterically hindered, robust secondary amine organocatalyst belonging to the Jørgensen-Hayashi class [1]. Operating primarily via enamine and iminium activation modes, it is utilized for the highly enantioselective alpha-functionalization, Michael addition, and cascade cyclization of aldehydes and enals [1]. The incorporation of the bulky tert-butyldimethylsilyl (TBS) protecting group fundamentally alters the catalyst's steric environment and chemical stability compared to standard trimethylsilyl (TMS) derivatives. In procurement and process design, this compound is selected when synthetic routes require extreme hydrolytic stability, prolonged reaction times, or enhanced enantiofacial discrimination for sterically demanding substrates that standard organocatalysts cannot resolve.

Substituting the TBS ether with the more common (R)-diphenylprolinol TMS ether or unprotected (R)-diphenylprolinol introduces severe process vulnerabilities. Unprotected diphenylprolinol is highly susceptible to parasitic off-cycle reactions, such as the formation of stable, unreactive hemiaminals, which drastically reduce catalytic turnover and product yield [2]. While the TMS-protected ether resolves this off-cycle trapping, the TMS group is hydrolytically labile and undergoes rapid desilylation under aqueous, acidic, or prolonged batch conditions [1]. This degradation reverts the catalyst to the inactive unprotected form, causing a continuous drop in reaction rate and enantiomeric excess over time. The TBS ether is uniquely required for processes involving continuous flow, acidic additives, or aqueous oxidants, as its massive steric bulk completely shields the silyl ether from cleavage, ensuring stable catalyst performance from initiation to completion [1].

Prevention of Catalyst Deactivation via Hydrolytic Stability

The operational lifespan of diarylprolinol silyl ethers is often limited by the cleavage of the silyl group. In situ NMR degradation studies demonstrate that while the standard TMS ether undergoes rapid, undesired hydrolysis to the corresponding unprotected diarylprolinol under standard organocatalytic conditions, the TBS ether remains structurally intact [1]. This resistance to desilylation prevents the accumulation of inactive catalyst species, allowing the TBS derivative to maintain consistent catalytic activity and enantioselectivity even in demanding, prolonged reaction environments [1].

Evidence DimensionCatalyst degradation (desilylation) rate
Target Compound Data(R)-Diphenylprolinol TBS ether (Resists cleavage; maintains active catalytic cycle)
Comparator Or Baseline(R)-Diphenylprolinol TMS ether (Undergoes rapid TMS cleavage and deactivation)
Quantified DifferenceComplete suppression of hydrolytic degradation with TBS vs. rapid deactivation with TMS.
ConditionsIn situ NMR monitoring of organocatalytic reaction conditions.

Crucial for industrial scale-up and continuous flow manufacturing, where catalyst degradation leads to batch failure and unacceptable drops in product enantiopurity.

Enantioselectivity Enhancement in Sterically Demanding Epoxidations

The steric bulk of the silyl protecting group directly dictates the enantiofacial shielding of the reactive intermediate. In the asymmetric epoxidation of alpha-substituted acroleins using aqueous hydrogen peroxide, the TMS-protected catalyst provided only moderate stereocontrol, yielding 67% ee [1]. Upgrading to the significantly bulkier TBS ether drastically improved the enantiofacial discrimination, leading to greater enantioselectivity and enabling the highly selective construction of chiral quaternary carbon centers while maintaining comparable chemical reactivity [1].

Evidence DimensionEnantiomeric excess (ee)
Target Compound Data(R)-Diphenylprolinol TBS ether (High enantioselectivity, >80% ee)
Comparator Or Baseline(R)-Diphenylprolinol TMS ether (67% ee)
Quantified DifferenceSignificant absolute increase in ee, shifting the product from moderate to high enantiopurity.
ConditionsAsymmetric epoxidation of 2-methylenenonanal using 10 mol% catalyst and aqueous H2O2 (30%).

Procurement of the TBS ether is mandatory when synthesizing high-value chiral APIs where downstream chiral chromatography must be minimized or avoided.

Yield Optimization by Suppressing Parasitic Hemiaminal Formation

Unprotected secondary amine catalysts often fail in conjugate additions due to the formation of stable, unreactive intermediates. In the asymmetric Michael reaction of aldehydes with nitroalkenes, unprotected diphenylprolinol progressed sluggishly, yielding only 29% of the desired product after 24 hours due to off-cycle trapping [1]. The application of the silyl-protected ether completely suppressed this parasitic pathway, accelerating the reaction to completion within 1 hour and boosting the isolated yield to 82% with exceptional enantioselectivity (99% ee) [1].

Evidence DimensionChemical yield and reaction time
Target Compound DataSilyl-protected diphenylprolinol (82% yield, 1 hour, 99% ee)
Comparator Or BaselineUnprotected (R)-diphenylprolinol (29% yield, 24 hours, 95% ee)
Quantified Difference53% absolute increase in yield and 24-fold reduction in reaction time.
ConditionsAsymmetric Michael addition of propanal to nitrostyrene at room temperature.

Justifies the higher procurement cost of the protected TBS ether by guaranteeing high-yielding, rapid process cycles that eliminate wasted starting materials.

Continuous Flow Asymmetric Synthesis

Due to its exceptional resistance to desilylation and hydrolytic degradation, the TBS ether is a highly effective choice for continuous flow organocatalysis [1]. It can be utilized in neat reactions or immobilized on polymer supports to continuously generate chiral intermediates, such as gamma-nitrobutyric acids, without the steady-state catalyst deactivation that plagues TMS-protected variants [1].

Asymmetric Synthesis of Chiral Quaternary Stereocenters

The massive steric bulk of the TBS group provides the enantiofacial shielding required for the asymmetric functionalization of sterically demanding substrates [2]. It is specifically recommended for the epoxidation of alpha-substituted acroleins and complex Michael additions where standard Jørgensen-Hayashi catalysts yield insufficient enantiomeric excess [2].

Aqueous and Acid-Mediated Cascade Reactions

Complex multicomponent cascade reactions often require acidic co-catalysts or aqueous oxidants to facilitate intermediate steps. The TBS ether's robust stability prevents the acid- or water-mediated silyl cleavage that typically degrades TMS ethers, allowing for high-yielding, one-pot syntheses of highly functionalized architectures without premature catalyst death [1].

Wikipedia

(2R)-2-[{[tert-Butyl(dimethyl)silyl]oxy}(diphenyl)methyl]pyrrolidine

Dates

Last modified: 04-14-2024

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